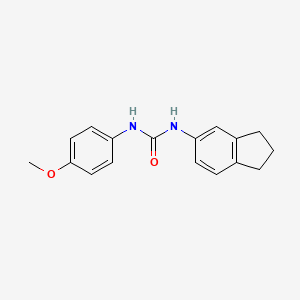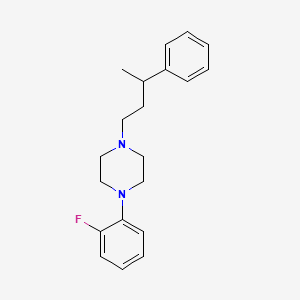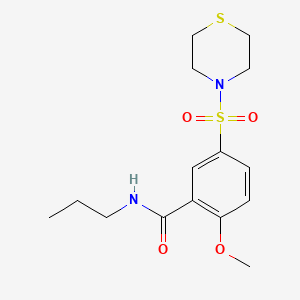
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea, also known as GW 501516, is a synthetic drug that has gained popularity in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve metabolic function.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 results in the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 are numerous and varied. This compound has been shown to improve glucose metabolism and insulin sensitivity, reduce inflammation, increase mitochondrial function, and improve physical performance. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its high potency and selectivity for PPARδ. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 in laboratory experiments is its potential for off-target effects, which can complicate data interpretation and analysis.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516. One area of interest is the potential therapeutic applications of this compound in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 involves several steps, including the reaction of 4-methoxyphenylisocyanate with 2,3-dihydro-1H-inden-5-amine to form the intermediate N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea. This intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been extensively studied for its potential therapeutic applications, particularly in the area of metabolic disorders. Research has shown that this compound can improve glucose metabolism and insulin sensitivity, reduce inflammation, and increase mitochondrial function. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methoxyphenyl)urea 501516 has been shown to increase endurance and improve physical performance in animal models.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-7-14(8-10-16)18-17(20)19-15-6-5-12-3-2-4-13(12)11-15/h5-11H,2-4H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIRMTXWAPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)